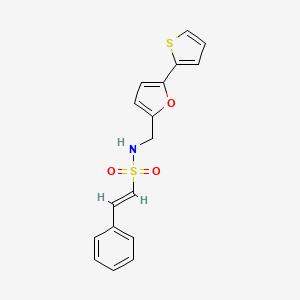

(E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S2/c19-23(20,12-10-14-5-2-1-3-6-14)18-13-15-8-9-16(21-15)17-7-4-11-22-17/h1-12,18H,13H2/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFYSCYAFRHSMO-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons .

Scientific Research Applications

The compound exhibits multiple biological activities that are crucial for its application in medicinal chemistry:

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of this compound show effectiveness against various bacterial strains, including resistant strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that modifications in the thiophene and furan moieties significantly enhanced the antibacterial potency compared to traditional antibiotics.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfonamide A | E. coli, S. aureus | 32 µg/mL |

| Sulfonamide B | P. aeruginosa, K. pneumoniae | 16 µg/mL |

| This compound | MRSA | TBD |

Anti-inflammatory Effects

The sulfonamide group is associated with anti-inflammatory properties. Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In animal models of induced arthritis, compounds with similar structures showed significant reductions in inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory conditions.

Anticancer Potential

Some sulfonamide derivatives have displayed cytotoxic effects against cancer cell lines. The structural characteristics of (E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide warrant further investigation into its anticancer properties.

Case Study: Cytotoxicity Testing

A comparative study assessed the cytotoxic effects of several sulfonamide derivatives on various cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity at concentrations above 10 µM, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Melting Points and Stability

- Compound 6m : 120–122°C (pale yellow solid) .

- Compound 6p : 148–150°C (light green solid) .

- Compound 6s : 172–174°C (yellow solid) .

- Target Compound : Analogues like int-8 () exhibit mp 127–131°C (decomposition), suggesting thiophene-furan systems may reduce thermal stability compared to methoxy/nitro-substituted derivatives .

Spectral Data

¹H NMR :

- HRMS: 6s: [M+H]⁺ m/z 425.0963 (C₁₈H₂₀N₂O₈S) . int-8: [M+Na]⁺ m/z 388.0974 (C₂₁H₁₉NO₃S) .

Electronic Effects of Substituents

- Electron-Donating Groups (e.g., OCH₃) : Enhance conjugation in compounds like 6p, increasing stability and melting points .

- Electron-Withdrawing Groups (e.g., NO₂): Reduce reactivity in condensation steps (e.g., 6s) but improve binding in bioactive contexts .

Potential Bioactivity

Biological Activity

(E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a phenyl group, a thiophene ring, and a furan moiety, which contribute to its unique chemical behavior. Its structure can be represented as follows:

The biological activity of this compound is likely multifaceted due to its structural complexity. It is believed to interact with various biochemical targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, similar thiophene derivatives have shown inhibitory effects on tyrosinase, an enzyme critical for melanin production, which has implications in skin pigmentation disorders and cancer treatment .

- Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways and potentially exhibiting anticancer or anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives of thiophene and furan have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 19.41 | ECV304 |

| Compound B | 29.27 | MCF7 |

These findings suggest that the incorporation of thiophene and furan groups enhances the anticancer efficacy of these compounds .

Antimicrobial Properties

The presence of sulfur and heterocyclic rings in the compound may also confer antimicrobial activity. Thiophene derivatives have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, making them candidates for further investigation in infectious disease management.

Study 1: Tyrosinase Inhibition

In a study focusing on tyrosinase inhibitors, compounds similar to this compound were evaluated for their inhibitory effects:

| Compound | IC50 (µM) | Type of Substrate |

|---|---|---|

| Compound 8 | 0.0433 | L-Tyrosine |

| Kojic Acid | 19.97 | L-Tyrosine |

This study demonstrated that certain substitutions on the phenyl ring significantly enhance tyrosinase inhibition, suggesting a structure-activity relationship critical for developing effective inhibitors .

Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of thiophene-furan derivatives on human tumor cell lines:

| Compound | IC50 (µM) | Tumor Type |

|---|---|---|

| Compound C | 15.00 | Lung Cancer |

| Compound D | 22.50 | Breast Cancer |

These results indicate that modifications in the chemical structure can lead to varying degrees of cytotoxicity, emphasizing the need for tailored synthesis in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethenesulfonamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a multi-step approach involving:

Sulfonamide Formation : Reacting 2-(N-substituted-sulfamoyl)acetic acid with aldehydes (e.g., 5-(thiophen-2-yl)furan-2-carbaldehyde) under acidic conditions to form ethenesulfonamide derivatives .

Reductive Amination : For intermediates requiring nitro-group reduction (e.g., converting nitro to amino groups), use catalytic hydrogenation or NaBH₄ in ethanol .

Characterization : Validate intermediates via ¹H/¹³C NMR (chemical shifts for sulfonamide protons at δ ~10–12 ppm, vinyl protons at δ ~6–7 ppm), HRMS (to confirm molecular ion peaks), and melting point analysis .

Example Table :

| Intermediate | Synthetic Step | Yield (%) | Melting Point (°C) | Key NMR Signals (δ, ppm) |

|---|---|---|---|---|

| Nitro-substituted precursor | Aldehyde condensation | 75 | 170–172 | δ 8.2 (s, NH), δ 6.8 (d, CH=CH) |

| Amino-substituted derivative | Catalytic hydrogenation | 55 | 132–134 | δ 5.1 (s, NH₂), δ 6.6 (d, CH=CH) |

Q. How is X-ray crystallography applied to resolve the stereochemistry and packing behavior of this compound?

- Methodology :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods in SHELXS for phase determination .

Refinement : Apply full-matrix least-squares refinement using SHELXL , with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .

Validation : Analyze residual density maps and R-factors (target: R₁ < 0.05). Use WinGX/ORTEP for visualization .

- Key Findings : The (E)-configuration is confirmed by the dihedral angle between the sulfonamide and ethene moieties (>150°). π-π stacking between thiophene and phenyl groups stabilizes the crystal lattice .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Methodology :

Analog Synthesis : Introduce substituents to the phenyl, thiophene, or furan rings (e.g., methoxy, nitro, or halogen groups) to modulate electronic and steric effects .

Biological Assays : Test analogs against target enzymes (e.g., Staphylococcus aureus Sortase A) using fluorescence quenching or enzyme inhibition assays .

Data Analysis : Correlate substituent effects with IC₅₀ values. For example, electron-withdrawing groups on the phenyl ring enhance inhibitory activity by stabilizing sulfonamide-enzyme interactions .

Example Table :

| Substituent (R) on Phenyl Ring | IC₅₀ (µM) | LogP | Notes |

|---|---|---|---|

| -NO₂ | 0.8 | 2.1 | Enhanced electron-deficient character |

| -OCH₃ | 5.2 | 1.7 | Increased solubility, reduced activity |

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies between NMR (solution state) and SCXRD (solid state) data may arise from conformational flexibility or polymorphism.

- Approach :

Variable-Temperature NMR : Probe dynamic behavior (e.g., hindered rotation of the sulfonamide group) .

Polymorph Screening : Use solvent evaporation or slurry methods to isolate alternative crystal forms. Compare unit cell parameters with SHELXL -refined structures .

DFT Calculations : Optimize gas-phase and solid-state geometries using Gaussian09 to identify energetically favored conformers .

Q. What mechanistic insights explain the compound’s biological activity, and how can they be validated experimentally?

- Hypothesis : The sulfonamide group acts as a hydrogen-bond donor to key residues in target enzymes (e.g., Sortase A’s catalytic cysteine).

- Validation Methods :

Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites.

Site-Directed Mutagenesis : Replace critical residues (e.g., Cys206 in Sortase A) and measure activity loss .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.